3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole-indole derivatives This compound is characterized by the presence of a butylthio group, an ethyl group, and a triazole ring fused to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazole-indole derivatives .
Scientific Research Applications
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-indole derivatives, such as:
- 3-(5-(methylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-pyrrole
Uniqueness
The uniqueness of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-3-5-10-21-16-19-18-15(20(16)4-2)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOKEHFVZQUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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